Npy 5RA972

Descripción general

Descripción

NPY5RA972 is a neuropeptide Y Y5 antagonist.

Actividad Biológica

NPY 5RA972 is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor, which plays a significant role in various physiological processes, including appetite regulation, circadian rhythms, and stress response. This compound has garnered attention in research due to its potential therapeutic applications in metabolic disorders and its influence on neuroendocrine signaling.

This compound exhibits high selectivity for the Y5 receptor with an IC50 value of 3.1 nM, while showing minimal activity against other NPY receptors (Y1, Y2, Y4) with IC50 values exceeding 10,000 nM . This specificity makes it a valuable tool for studying the physiological roles of the Y5 receptor without interference from other NPY receptor subtypes.

Effects on Feeding Behavior

Research indicates that this compound can influence feeding behavior. In experiments where the Y2 receptor antagonist BIEE 0246 was administered alongside this compound, food intake was significantly altered, suggesting that the Y5 receptor may play a role in modulating appetite through interactions with other neuropeptides and receptors .

Impact on Vascular Smooth Muscle Cells

A study highlighted that NPY stimulates proliferation and migration of vascular smooth muscle cells via Y1 and Y5 receptors. The presence of this compound inhibited these processes, indicating its potential use in conditions characterized by excessive vascular remodeling, such as hypertension .

Study on Glucose Regulation

In a recent study focusing on glucose sensing and metabolic regulation, it was found that NPY signaling is crucial for counter-regulatory responses during hypoglycemia. The involvement of NPY receptors in this process suggests that antagonists like this compound could modulate these responses, potentially offering therapeutic avenues for managing metabolic disorders .

Neuromodulation and Immune Response

Research has also explored the role of neuromodulating agents like this compound in treating inflammatory conditions. By modulating neurological signaling pathways, this compound may influence immune responses, providing insights into its broader therapeutic potential beyond metabolic regulation .

Biological Activity Summary of this compound

| Parameter | Value |

|---|---|

| Target Receptor | Y5 |

| IC50 for Y5 | 3.1 nM |

| IC50 for Y1 | >10,000 nM |

| IC50 for Y2 | >10,000 nM |

| IC50 for Y4 | >10,000 nM |

| Primary Actions | Appetite modulation, vascular smooth muscle proliferation inhibition |

Comparative Analysis of Neuropeptide Receptor Antagonists

| Antagonist | Target Receptor | IC50 (nM) |

|---|---|---|

| This compound | Y5 | 3.1 |

| BIEE 0246 | Y2 | Not specified |

| Other antagonists | Various | >10,000 |

Aplicaciones Científicas De Investigación

NPY 5RA972 is a neuropeptide Y Y5 receptor antagonist . It has potential applications in scientific research, specifically in neuroscience research, for investigating its role in appetite regulation and stress response.

Scientific Research Applications

- Neurobiology and Endocrinology Studies NPY receptor inhibitors like this compound are extensively used in the study of neurobiology and endocrinology, providing insights into complex signaling pathways and mechanisms .

- Vascular Smooth Muscle Cell Research this compound can be used to evaluate the receptors of NPY on VSMC proliferation . VSMCs were pre-incubated with Y1, Y2 and Y5 receptor antagonists, respectively, and then treated with mol/L NPY .

NPY and its receptors in functional regulation of the cardiovascular system

Neuropeptide Y (NPY) and its receptors, including Y1, Y2, and Y5, play important roles in the functional regulation of the cardiovascular system . NPY stimulates a class of G-protein-coupled receptors named Y receptors, which include six subtypes: Y1, Y2, Y3, Y4, Y5, and Y6 .

- The Y1 receptor post-synaptically mediates vasoconstriction and increases blood pressure by potentiating norepinephrine-induced contraction and VSMC proliferation .

- The Y2 receptor acts alone or in conjunction with the Y5 receptor to enhance angiogenesis and stimulate the proliferation, migration, and capillary tube formation of ECs .

Role in Hypertension during Pregnancy

Studies suggest that NPY may induce VSMC proliferation mainly via the Y5 receptor, which subsequently modulates STAT3 and c-Fos signaling pathways, resulting in vascular remodeling .

Anxiety and Memory Processing

Propiedades

IUPAC Name |

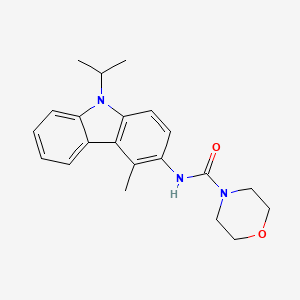

N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-14(2)24-18-7-5-4-6-16(18)20-15(3)17(8-9-19(20)24)22-21(25)23-10-12-26-13-11-23/h4-9,14H,10-13H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFMHLDBJPAFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C3=CC=CC=C3N2C(C)C)NC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432395 | |

| Record name | N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439861-56-0 | |

| Record name | N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.